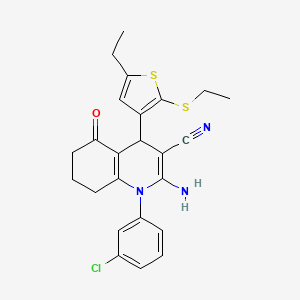![molecular formula C22H16ClN3O B11628318 1-(3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}phenyl)ethanone](/img/structure/B11628318.png)
1-(3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}phenyl)ethanone is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}phenyl)ethanone typically involves the reaction of 2-(4-chlorophenyl)quinazolin-4-amine with 3-bromoacetophenone under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF or DMSO with alkyl halides.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Corresponding alcohol derivatives.
Substitution: Alkyl-substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Medicine: Investigated for its antibacterial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-(3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}phenyl)ethanone involves the inhibition of specific enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation, making it a potential anticancer agent. Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erlotinib: Another quinazoline derivative used as an anticancer agent.
Gefitinib: Similar to erlotinib, used for treating non-small cell lung cancer.
Prazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia.
Uniqueness
1-(3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}phenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct biological activities.
Eigenschaften
Molekularformel |
C22H16ClN3O |
|---|---|
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
1-[3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]phenyl]ethanone |
InChI |
InChI=1S/C22H16ClN3O/c1-14(27)16-5-4-6-18(13-16)24-22-19-7-2-3-8-20(19)25-21(26-22)15-9-11-17(23)12-10-15/h2-13H,1H3,(H,24,25,26) |
InChI-Schlüssel |
PFJQVLVGHDTSMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11628238.png)
![(6Z)-6-(2,5-dimethoxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628248.png)
![4-(4-methoxyphenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11628260.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628261.png)
![2-(4-chlorophenyl)-3-[3-(2,4-dimethylphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11628268.png)
![(5Z)-5-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-(2-thienyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11628283.png)
![N-(3,5-dimethylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11628288.png)
![5-(furan-2-yl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628295.png)
![6-[(2-chlorobenzyl)sulfanyl]-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11628303.png)

![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628326.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11628329.png)
![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628335.png)
![2-(2-chlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B11628342.png)
